molecular formula C14H17N3O3S B2894426 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 2034535-88-9

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide

カタログ番号: B2894426
CAS番号: 2034535-88-9
分子量: 307.37
InChIキー: WKHCIRAVSRCDMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide is a high-quality chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its metabolic stability and its ability to serve as a bioisostere for ester and amide functionalities . The 1,2,4-oxadiazole ring is a key pharmacophore present in several commercial drugs and is known for its wide spectrum of potential biological activities, which may include anti-inflammatory, antibacterial, and anticancer properties . The specific structure of this reagent incorporates a tetrahydropyran (oxan-4-yl) group at the 3-position of the oxadiazole ring and a thiophen-3-yl acetamide moiety. This molecular architecture makes it a valuable intermediate for constructing more complex molecules or for screening in biological assays. The oxadiazole core is synthesized through well-established cyclization reactions, such as those between amidoximes and carboxylic acid derivatives . As a screening compound, it can be used to explore interactions with various enzymatic targets or receptors. This product is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers can use this compound as a key intermediate in synthetic workflows or as a core structure for developing novel bioactive molecules in chemical and biological research.

特性

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c18-12(7-10-3-6-21-9-10)15-8-13-16-14(17-20-13)11-1-4-19-5-2-11/h3,6,9,11H,1-2,4-5,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHCIRAVSRCDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues of Oxadiazole-Acetamide Derivatives

Table 1: Key Oxadiazole-Acetamide Analogues

Compound Name Substituents on Oxadiazole Acetamide Substituent Molecular Formula Melting Point (°C) Yield (%) Key Features References
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide Oxan-4-yl Thiophen-3-yl C₁₅H₁₇N₃O₃S N/A N/A Tetrahydropyran substitution [N/A]
2-(4-Chlorophenoxy)-N-isopropyl-N-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (11g) 4-Chlorophenyl 4-Chlorophenoxy C₂₁H₂₀Cl₂N₃O₃ 133.4–135.8 High* High purity (99.9%), 4:1 isomer ratio
N-Ethyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (12b) p-Tolyl p-Tolyloxy C₂₂H₂₅N₃O₃ 97.4–100.1 High* 2:1 isomer ratio, 99.6% purity
N-{5-[3-(3-Hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) 3-Hydroxypiperidin-1-yl Methylthiazole C₁₅H₁₈N₆O₃S N/A N/A Orally potent PI3Kγ inhibitor
Key Observations:

Substituent Effects on Physicochemical Properties: The oxan-4-yl group in the target compound introduces a saturated oxygen-containing heterocycle, likely enhancing solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 11g or p-tolyl in 12b) . Thiophen-3-yl vs. Phenoxy Groups: The electron-rich thiophene in the target compound may influence electronic distribution and binding interactions differently than phenoxy groups in analogues like 11g or 12b .

Synthetic Challenges :

  • Compounds with bulky substituents (e.g., oxan-4-yl) often require optimized reaction conditions to achieve high yields, whereas simpler aryl groups (e.g., 4-chlorophenyl) are more straightforward to incorporate .

Thiophene-Containing Analogues

Thiophene rings are common in bioactive molecules due to their electronic properties. Comparable compounds include:

Table 2: Thiophene-Based Analogues

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Notable Properties References
N-(2-(1H-Tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) Thiophene-tetrazole p-Tolyl, tetrazole 205–206 81 High crystallinity, LC-MS m/z 300.1
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Carbazole-acetamide Chlorocarbazole N/A N/A Anticancer potential (inferred)
Key Observations:

Computational and Pharmacological Insights

  • Biological Activity : Analogues like TASP0415914 () demonstrate that oxadiazole-acetamide hybrids can achieve potent enzyme inhibition (e.g., PI3Kγ IC₅₀ = 3.7 nM), though the target compound’s activity remains uncharacterized .

Q & A

Q. What are the key synthetic pathways for synthesizing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide?

The synthesis typically involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, sodium hydroxide or potassium carbonate is used to facilitate bond formation, with temperature and pH carefully controlled to optimize yields . Solvents like N,N-dimethylformamide (DMF) are often employed to enhance reaction efficiency .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural validation relies on analytical techniques such as:

  • NMR spectroscopy for confirming proton and carbon environments, particularly for the oxan-4-yl and thiophen-3-yl moieties.
  • IR spectroscopy to identify functional groups (e.g., acetamide C=O stretching at ~1650–1700 cm⁻¹) .
  • Mass spectrometry for molecular weight confirmation.

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Compounds with oxadiazole and thiophene motifs exhibit diverse activities (see table below). For example:

Compound ClassCore StructureReported Activity
Thieno[2,3-d]pyrimidine-oxadiazole hybridsMulti-ring systemsAntimicrobial, anticancer
Oxadiazole-thiophene derivativesOxadiazole + thiopheneEnzyme inhibition

These analogs suggest potential antiviral or anticancer applications for the target compound, though direct data is pending .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Temperature control : Maintain 80–100°C during cyclization to balance reaction rate and byproduct minimization.
  • Catalyst selection : Use anhydrous conditions with DMF as a solvent to stabilize intermediates .
  • Purification : Employ column chromatography or recrystallization (ethanol-DMF mixtures) to isolate high-purity products .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

Discrepancies often arise from structural variations (e.g., substituent effects on ring systems). For example:

  • Thiophene vs. phenyl substituents : Thiophene-containing analogs may exhibit enhanced π-π stacking in enzyme binding pockets compared to phenyl groups, altering activity .
  • Oxan-4-yl vs. cyclohexyl groups : The oxan-4-yl moiety’s conformational flexibility could improve solubility, impacting bioavailability . Methodological resolution involves comparative structure-activity relationship (SAR) studies using standardized assays .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

  • Molecular docking : Simulate interactions with target proteins (e.g., kinases or viral proteases) to identify critical binding residues.
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over time . These methods prioritize derivatives for synthesis, reducing experimental trial-and-error .

Q. What analytical methods are critical for assessing stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., pH 7.4 buffer).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability.
  • Circular dichroism (CD) : Study conformational changes in aqueous environments .

Methodological Considerations

Designing a SAR study to explore the role of the oxan-4-yl group:

  • Step 1 : Synthesize analogs with alternative substituents (e.g., cyclohexyl, tetrahydropyran).
  • Step 2 : Test solubility (via shake-flask method) and logP values.
  • Step 3 : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or EGFR kinases) .

Addressing low yields in the final acetylation step:

  • Reagent optimization : Substitute chloroacetyl chloride with acetyl chloride for milder conditions.
  • Solvent switch : Use tetrahydrofuran (THF) instead of dioxane to reduce side reactions .
  • Workup : Quench with ice-water and extract with ethyl acetate to recover unreacted starting material .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。